molecular formula C7H6ClNO4S B11793971 Ethyl 5-chloro-3-nitrothiophene-2-carboxylate

Ethyl 5-chloro-3-nitrothiophene-2-carboxylate

Cat. No.: B11793971
M. Wt: 235.65 g/mol
InChI Key: OFTSUBFVJGOOEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-chloro-3-nitrothiophene-2-carboxylate is a chemical compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a chloro group at the 5-position, a nitro group at the 3-position, and an ethyl ester group at the 2-position of the thiophene ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-chloro-3-nitrothiophene-2-carboxylate typically involves the nitration of ethyl 5-chlorothiophene-2-carboxylate. The nitration reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the nitro group is introduced at the 3-position of the thiophene ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-chloro-3-nitrothiophene-2-carboxylate

Properties

Molecular Formula

C7H6ClNO4S

Molecular Weight

235.65 g/mol

IUPAC Name

ethyl 5-chloro-3-nitrothiophene-2-carboxylate

InChI

InChI=1S/C7H6ClNO4S/c1-2-13-7(10)6-4(9(11)12)3-5(8)14-6/h3H,2H2,1H3

InChI Key

OFTSUBFVJGOOEW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)Cl)[N+](=O)[O-]

Origin of Product

United States

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